molecular formula C22H18N2O2 B5065724 N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide

N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide

Cat. No. B5065724
M. Wt: 342.4 g/mol
InChI Key: XYWUROGWOKDNIK-UHFFFAOYSA-N
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Description

“N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide” is a compound that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . Quinoline derivatives have been used in various fields due to their versatility .


Molecular Structure Analysis

The molecular structure of “N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide” would likely include a quinoline ring and a naphthyl group attached to an acetamide group .

Future Directions

The future directions for research on “N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide” and similar compounds could include further exploration of their synthesis methods and biological activities . These compounds could potentially be developed into potent lead compounds with good efficacy and low toxicity .

properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-naphthalen-2-ylmethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14(25)24-20(18-9-8-15-5-2-3-6-17(15)13-18)19-11-10-16-7-4-12-23-21(16)22(19)26/h2-13,20,26H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWUROGWOKDNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide

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